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Compound of Interest

Compound Name: Ethyl phenyl sulfide

Cat. No.: B105504

Technical Guide: (Ethylsulfanyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: (Ethylsulfanyl)benzene

(Ethylsulfanyl)benzene, also known as ethyl phenyl sulfide, is an organosulfur compound that
presents a foundational structure in various chemical and pharmaceutical research areas. This

guide provides an in-depth overview of its molecular characteristics, synthesis, and potential
relevance in drug development.

Quantitative Data Summary

The fundamental molecular properties of (Ethylsulfanyl)benzene are summarized in the table
below.
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Property Value Reference
Molecular Formula CsH10S [1]
Molecular Weight 138.23 g/mol [2][3]
Appearance Colorless to pale yellow liquid [1]

Boiling Point 204-205 °C [4]

Density 1.021 g/mL at 25 °C [4]
Refractive Index 1.566 at 20 °C [4]

Experimental Protocols

The synthesis of (Ethylsulfanyl)benzene is most commonly achieved through a nucleophilic
substitution reaction, analogous to the Williamson ether synthesis. This involves the S-
alkylation of thiophenol with an ethyl halide.

Synthesis of (Ethylsulfanyl)benzene

Reaction Principle: The reaction proceeds via the deprotonation of thiophenol by a base to form
the highly nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbon of
an ethyl halide, displacing the halide and forming the thioether linkage.

General Procedure:

e Reaction Setup: To a solution of thiophenol (1.0 equivalent) in a suitable solvent such as
water or ethanol, add a base (1.1 equivalents). Common bases for this reaction include
triethylamine or potassium carbonate.

» Addition of Alkylating Agent: To the stirring solution, add an ethyl halide (e.g., ethyl bromide
or ethyl iodide) (1.0-1.2 equivalents) dropwise at room temperature.

e Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography
(TLC) until the starting material is consumed. The reaction is typically stirred at room
temperature for a duration of 1 to 6 hours.
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o Workup: Upon completion, the reaction mixture is diluted with an organic solvent, such as
diethyl ether, and washed with water and brine.

 Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the
solvent is removed under reduced pressure. The crude product can be purified by vacuum
distillation to yield pure (Ethylsulfanyl)benzene.

Characterization

Standard spectroscopic methods are employed to confirm the structure and purity of the
synthesized (Ethylsulfanyl)benzene.

e 1H NMR Spectroscopy: The proton NMR spectrum would be expected to show a triplet at
approximately 1.3 ppm corresponding to the methyl protons, a quartet at around 2.9 ppm for
the methylene protons, and a multiplet in the range of 7.2-7.4 ppm for the aromatic protons.

e 13C NMR Spectroscopy: The carbon NMR spectrum would display characteristic peaks for
the ethyl group carbons and the aromatic carbons.

« Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching
vibrations for the aromatic and aliphatic protons. Aromatic C-H stretches typically appear just
above 3000 cm~1, while aliphatic C-H stretches are found just below 3000 cm~1.[5] Aromatic
C=C stretching vibrations can be observed in the 1450-1600 cm~1 region.[5]

Logical Workflow for Synthesis and
Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent
characterization of (Ethylsulfanyl)benzene.
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Hypothetical Signaling Pathway Interaction
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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